N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide
Description
This compound is an (E)-configured pyrazole-3-carbohydrazide derivative featuring a 4-(diethylamino)phenyl substituent. Its structure comprises a pyrazole core linked to a hydrazide moiety, with the imine group adopting the E-configuration, confirmed via X-ray crystallography in analogous compounds . Synthesis typically involves condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-(diethylamino)benzaldehyde under reflux conditions, a method consistent with related hydrazides .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16(22)15-10-12(3)18-19-15/h6-11H,4-5H2,1-3H3,(H,18,19)(H,20,22)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKVBUUDFBZEF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other groups.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities:
Key Observations :
- Electron Effects: Electron-donating groups (e.g., diethylamino, methoxy) increase electron density at the imine bond, stabilizing the E-configuration . Electron-withdrawing groups (e.g., Cl in ) reduce resonance stabilization.
- Steric and Solubility Impact : Bulky substituents (naphthyl, trimethoxyphenyl) hinder molecular packing, as seen in crystallographic data, while polar groups (hydroxy, methoxy) improve aqueous solubility .
Spectroscopic and Computational Analysis
Spectroscopic Data Comparison
- IR Spectroscopy: Target compound: Expected C=O stretch ~1680–1700 cm⁻¹ (carbohydrazide), C=N stretch ~1600 cm⁻¹ . Analogues: Methoxy-substituted derivatives show C-O stretches ~1250 cm⁻¹; nitro groups (e.g., ) exhibit NO₂ stretches ~1550 cm⁻¹ .
- NMR: Imine proton (CH=N) resonates at δ 8.2–8.5 ppm in DMSO-d₆; diethylamino protons appear as a quartet at δ 3.3–3.5 ppm .
Computational Studies
- DFT Calculations : For (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, B3LYP/6-311G∗∗ calculations revealed a dipole moment of 4.2 D in water, indicating moderate polarity. The HOMO-LUMO gap (~4.1 eV) suggests reactivity comparable to the target compound .
- Solvent Effects : SCRF models predict higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding with the carbohydrazide moiety .
Q & A
Q. What are the established synthetic routes for N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Pyrazole ring formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions.
- Functionalization : Introducing substituents like the diethylaminophenyl group via condensation reactions under controlled pH and temperature (e.g., reflux in ethanol) .
- Hydrazide formation : Reaction with hydrazine hydrate to generate the carbohydrazide moiety. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol vs. DMF) to improve yield and purity. Characterization is performed using FT-IR, -NMR, and ESI-MS .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- X-ray diffraction : Determines crystal structure and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N-H vibrations) .
- NMR spectroscopy : Confirms molecular structure through chemical shifts (e.g., diethylamino protons at δ ~3.4 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking elucidate this compound’s electronic properties and biological interactions?
- DFT calculations (B3LYP/6-311G**): Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. Solvent effects are modeled using SCRF/IEFPCM to simulate aqueous environments .
- Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes like COX-2) using AutoDock Vina. Docking scores and interaction maps (hydrogen bonds, hydrophobic contacts) guide structure-activity relationship (SAR) studies .
Q. What role do solvent effects play in modulating this compound’s physicochemical and reactive properties?
Solvent polarity significantly impacts:
- Dipole moments : Higher polarity solvents stabilize charge-separated resonance structures.
- Reactivity : Protic solvents (e.g., water) enhance hydrogen-bonding interactions, altering reaction kinetics in substitution or condensation steps. SCRF calculations with IEFPCM show solvation energy differences of ~5–10 kcal/mol between gas and aqueous phases, influencing solubility and aggregation behavior .
Q. How is SHELX software employed in refining its crystallographic data, and what structural insights are gained?
- SHELXL : Refines X-ray data to optimize bond lengths, angles, and thermal displacement parameters. Key metrics include R-factor (<5%) and goodness-of-fit (~1.05) .
- Structural insights : Reveals non-covalent interactions (e.g., C-H···O hydrogen bonds) and planarity of the hydrazone moiety, critical for understanding packing efficiency and stability .
Q. What mechanistic hypotheses explain its potential pharmacological activity, and how are they validated experimentally?
- Hypotheses : The compound may inhibit enzymes (e.g., kinases) via π-π stacking with aromatic residues or act as a radical scavenger due to the hydrazide group .
- Validation :
- Enzyme assays : Measure IC values against target proteins (e.g., α-glucosidase).
- ROS scavenging tests : Use DPPH/ABTS assays to quantify antioxidant capacity.
- Cellular studies : Assess cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
